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Compound of Interest

Compound Name: 2,4-Dinitroanisole

Cat. No.: B092663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dinitroanisole (DNAN), a compound of interest in various research fields, including insensitive

munitions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with generalized experimental

protocols for data acquisition.

Chemical Structure
IUPAC Name: 1-Methoxy-2,4-dinitrobenzene Molecular Formula: C₇H₆N₂O₅ Molecular Weight:

198.13 g/mol CAS Number: 119-27-7

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2,4-Dinitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 2,4-Dinitroanisole
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.77 d 2.9 1H H-3

8.46 dd 9.2, 2.9 1H H-5

7.23 d 9.2 1H H-6

4.10 s - 3H OCH₃

Solvent:

CDCl₃[1]

Table 2: ¹³C NMR Data of 2,4-Dinitroanisole

Chemical Shift (δ) ppm Assignment

157.3 C-1

140.2 C-2

138.9 C-4

129.1 C-5

121.9 C-3

113.6 C-6

57.5 OCH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2,4-Dinitroanisole
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Wavenumber (cm⁻¹) Intensity Assignment

3098 Medium Aromatic C-H Stretch

1600 Strong Aromatic C=C Stretch

1520 Strong Asymmetric NO₂ Stretch

1344 Strong Symmetric NO₂ Stretch

1278 Strong Asymmetric C-O-C Stretch

1070 Medium Symmetric C-O-C Stretch

830 Strong C-N Stretch

742 Strong Out-of-plane C-H Bend

A comprehensive list of

observed peaks includes:

3098, 1600, 1520, 1488, 1442,

1416, 1344, 1318, 1278, 1186,

1152, 1136, 1070, 1002, 920,

830, 792, 762, and 742 cm⁻¹.

[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data of 2,4-Dinitroanisole

λmax (nm) Solvent

300 Water

This absorption maximum is suitable for

quantitative analysis using a standard

calibration curve.[2]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dinitroanisole in about 0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).[3]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument uses a

strong, stable magnetic field generated by a superconducting magnet.[4][5]

Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy.[3][4]

This excites the ¹H or ¹³C nuclei. As the nuclei relax, they emit radiofrequency signals that

are detected.

Data Processing: The detected signal (Free Induction Decay, FID) is converted into a

spectrum (intensity vs. frequency) using a Fourier Transform (FT). The resulting spectrum is

then phased, baseline-corrected, and integrated to obtain the final data.

IR Spectroscopy (ATR-FTIR) Protocol
Sample Preparation: Place a small amount of solid 2,4-Dinitroanisole directly onto the

crystal (e.g., ZnSe or diamond) of the Attenuated Total Reflectance (ATR) accessory.[6]

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is

necessary to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O) from the

sample spectrum.

Sample Scan: An infrared beam is passed through the ATR crystal, where it reflects

internally.[7] At each reflection point, an evanescent wave penetrates a short distance into

the sample, and absorption occurs at specific frequencies corresponding to the molecule's

vibrational modes.[6]
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Data Processing: The instrument's software automatically ratios the sample scan against the

background scan to produce a transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of 2,4-Dinitroanisole of a known

concentration in a suitable UV-transparent solvent (e.g., water, ethanol).[2][8] Prepare a

series of dilutions from the stock solution to create a standard curve.

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure

solvent to serve as a blank and another with the sample solution.[9][10]

Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

The instrument software will subtract this baseline from the subsequent sample

measurement.[10]

Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam

of UV-Vis light through the sample and measures the amount of light absorbed at each

wavelength.[10] The spectrum is typically recorded over a range of 200-800 nm.[2]

Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

For quantitative analysis, the absorbance at λmax for the unknown sample is compared to

the previously generated standard curve.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Dinitroanisole.
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Caption: General workflow for spectroscopic analysis of 2,4-Dinitroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2,4-Dinitroanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-
dinitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://apps.dtic.mil/sti/tr/pdf/ADA609833.pdf
https://scispace.com/pdf/a-rapid-spectrophotometric-screening-method-for-2-4-1ycge3dah0.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://kpu.pressbooks.pub/organicchemistry/chapter/6-5-the-nmr-theory/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.slideshare.net/slideshow/uv-vis-spectroscopy-practical/35841435
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/UV-VisSOP.pdf
https://www.jove.com/science-education/v/11226/ultraviolet-visible-uv-vis-spectroscopy-of-dyes-procedure
https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroanisole
https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroanisole
https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroanisole
https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroanisole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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